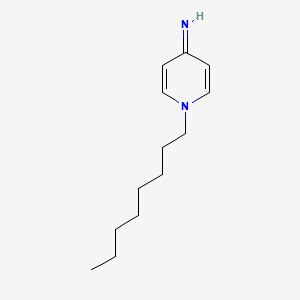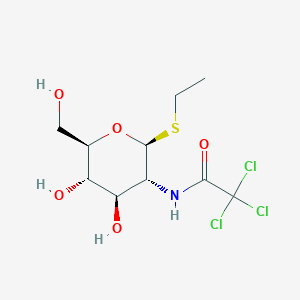
2,2,2-Trichloro-N-((2S,3R,4R,5S,6R)-2-(ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-N-((2S,3R,4R,5S,6R)-2-(ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features multiple functional groups, including trichloromethyl, ethylthio, and hydroxyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-((2S,3R,4R,5S,6R)-2-(ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include trichloroacetic acid, ethylthiol, and various protecting groups to control the reactivity of hydroxyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2,2-Trichloro-N-((2S,3R,4R,5S,6R)-2-(ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The trichloromethyl group can be reduced to form a dichloromethyl or monochloromethyl group.
Substitution: The ethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution of the ethylthio group may produce various thioether derivatives.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2,2,2-Trichloro-N-((2S,3R,4R,5S,6R)-2-(ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2,2,2-Trichloro-N-(2-hydroxyethyl)acetamide
- 2,2,2-Trichloro-N-(2-mercaptoethyl)acetamide
- 2,2,2-Trichloro-N-(2-methoxyethyl)acetamide
Uniqueness
Compared to similar compounds, 2,2,2-Trichloro-N-((2S,3R,4R,5S,6R)-2-(ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide features a unique combination of functional groups that confer distinct chemical and biological properties
特性
分子式 |
C10H16Cl3NO5S |
|---|---|
分子量 |
368.7 g/mol |
IUPAC名 |
2,2,2-trichloro-N-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C10H16Cl3NO5S/c1-2-20-8-5(14-9(18)10(11,12)13)7(17)6(16)4(3-15)19-8/h4-8,15-17H,2-3H2,1H3,(H,14,18)/t4-,5-,6-,7-,8+/m1/s1 |
InChIキー |
CISXTWBKOOCPCX-PVFLNQBWSA-N |
異性体SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C(Cl)(Cl)Cl |
正規SMILES |
CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


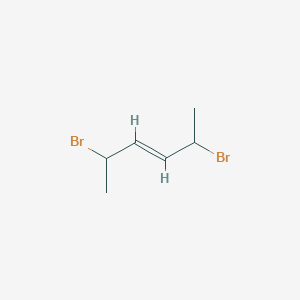


![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)

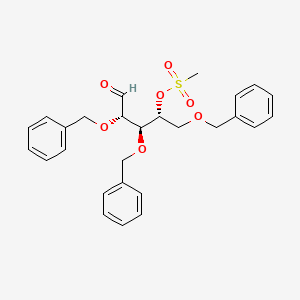
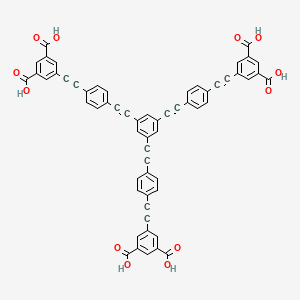
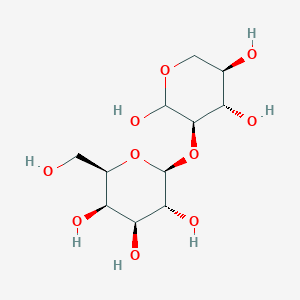

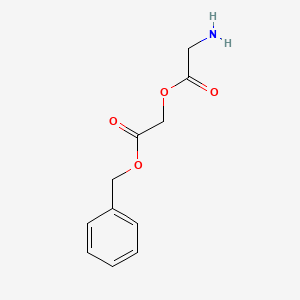
![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)


